molecular formula C48H74N14O17S2 B607070 デスモプレシン酢酸塩三水和物 CAS No. 62357-86-2

デスモプレシン酢酸塩三水和物

カタログ番号: B607070
CAS番号: 62357-86-2
分子量: 1183.3 g/mol
InChIキー: YNKFCNRZZPFMEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmopressin acetate is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), an antidiuretic hormone affecting renal water conservation . It is used to treat conditions like nighttime bed-wetting, central diabetes insipidus, and increased thirst and urination caused by head surgery or head trauma .


Molecular Structure Analysis

The empirical formula of Desmopressin acetate trihydrate is C46H64N14O12S2 · CH3COOH · 3H2O and it has a molecular weight of 1183.31 .

科学的研究の応用

多尿症の治療

デスモプレシンは、多尿症の治療に用いられます {svg_1}. 多尿症とは、体が出汗の際に通常よりも多くの尿を排泄し、排泄される尿量が多い状態のことです。 デスモプレシンは、腎臓で作られる尿の量を制御するのに役立ちます {svg_2}.

一次性夜間尿症

デスモプレシンは、一次性夜間尿症の治療にも用いられます {svg_3}. これは、特に子供において、夜間睡眠中に不随意に尿を漏らしてしまう状態のことです。 デスモプレシンは、腎臓が生成する尿の量を減らすのに役立ちます {svg_4}.

夜間頻尿

デスモプレシンは、夜間頻尿の治療にも用いられます {svg_5}. 夜間頻尿とは、夜間に尿意のために目が覚めてしまう状態のことです。 デスモプレシンは、腎臓で作られる尿の量を減らすことで、この状態の人々がよりよく眠るのに役立ちます {svg_6}.

尿崩症

デスモプレシンは、尿崩症の治療にも用いられます {svg_7}. これは、体内の水分バランスが崩れ、激しいのどの渇きと大量の尿排泄を引き起こす希少な疾患です。 デスモプレシンは、この状態の症状をコントロールするのに役立ちます {svg_8}.

軽度の古典型血友病

デスモプレシンは、軽度の古典型血友病の治療に承認されています {svg_9}. 血友病は、血液凝固タンパク質が不足しているために血液が正常に凝固しない稀な疾患です。 デスモプレシンは、血液中のこれらのタンパク質のレベルを高めるのに役立ちます {svg_10}.

フォン・ウィルブランド病

デスモプレシンは、フォン・ウィルブランド病の治療にも用いられます {svg_11}. これは、凝固タンパク質であるフォン・ウィルブランド因子が欠損または欠陥があるために起こる遺伝性疾患です。 デスモプレシンは、血液中のこの因子のレベルを高めるのに役立ちます {svg_12}.

化学分析

デスモプレシンは、化学分析、特にガスクロマトグラフィー質量分析法(HPLC / MS)を用いた血漿中デスモプレシンの測定に用いられます {svg_13}. この方法は、血漿サンプルからデスモプレシンを分離し、定量的に測定することができます {svg_14}.

出血の予防と阻止

デスモプレシンは、様々な原因による出血の予防と阻止に用いられます {svg_15}. 特に、抜歯やその他の外科手術の際に有効です {svg_16}.

作用機序

Desmopressin acetate trihydrate, also known as DDAVP, is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), an antidiuretic peptide drug .

Target of Action

Desmopressin primarily targets the V2 receptors in the kidney . These receptors play a crucial role in the control of the water content in the body .

Mode of Action

Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . Desmopressin mimics the action of ADH, displaying enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

The hormone interacts with V1, V2, or V3 receptors with differing signal cascade systems . The interaction with these receptors affects various biochemical pathways, leading to a decrease in urine production and an increase in urine concentration .

Pharmacokinetics

Desmopressin acetate is mainly excreted in the urine . One mL (0.1 mg) of intranasal desmopressin acetate has an antidiuretic activity of about 400 IU . The pharmacokinetics of desmopressin acetate indicate that it has a prolonged half-life and duration of action compared to endogenous ADH .

Result of Action

The primary result of desmopressin’s action is the reduction of renal excretion of water, which helps control conditions like central diabetes insipidus and nocturia . It also increases the activity of a substance called factor VIII, which is needed to allow your blood to clot .

Action Environment

The action, efficacy, and stability of desmopressin can be influenced by various environmental factors. For instance, the stimulation of increased plasma osmolarity or decreased circulating blood volume can trigger the release of ADH . .

Safety and Hazards

Desmopressin may cause serious side effects. It can cause low levels of sodium in the body, which may be life-threatening if severe . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

将来の方向性

Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries . Further paediatric clinical trials are awaited to expand the evidence base of childhood desmopressin therapy .

生化学分析

Biochemical Properties

Desmopressin acetate trihydrate plays a crucial role in biochemical reactions by mimicking the action of vasopressin. It interacts with V2 receptors located in the renal collecting ducts, leading to increased water reabsorption and reduced urine output . The compound also interacts with various proteins and enzymes, including factor VIII and von Willebrand factor, enhancing their activity and thus aiding in hemostasis . These interactions are vital for its therapeutic effects in treating bleeding disorders.

Cellular Effects

Desmopressin acetate trihydrate influences various cellular processes, particularly in renal and endothelial cells. In renal cells, it enhances water reabsorption by increasing the permeability of the collecting ducts to water . This is achieved through the upregulation of aquaporin-2 channels on the cell membrane. In endothelial cells, desmopressin acetate trihydrate stimulates the release of von Willebrand factor and factor VIII, which are essential for blood clotting . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effects.

Molecular Mechanism

The molecular mechanism of desmopressin acetate trihydrate involves its binding to V2 receptors on the surface of renal collecting duct cells . This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption . Furthermore, desmopressin acetate trihydrate enhances the release of von Willebrand factor and factor VIII from endothelial cells by binding to V2 receptors on these cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desmopressin acetate trihydrate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged storage or exposure to light and heat . In vitro studies have shown that desmopressin acetate trihydrate maintains its antidiuretic and hemostatic effects for several hours after administration . Long-term studies in vivo have demonstrated sustained efficacy in managing conditions like diabetes insipidus and bleeding disorders, although the duration of action may vary depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of desmopressin acetate trihydrate vary with different dosages in animal models. At low doses, the compound effectively increases water reabsorption and reduces urine output without significant adverse effects . At higher doses, desmopressin acetate trihydrate can cause water retention and hyponatremia, a condition characterized by low sodium levels in the blood . Toxicity studies in animals have shown that extremely high doses can lead to severe water intoxication and other adverse effects .

Metabolic Pathways

Desmopressin acetate trihydrate is primarily metabolized in the liver and kidneys . It undergoes enzymatic degradation by peptidases, resulting in the formation of inactive metabolites . The compound’s metabolic pathways involve interactions with various enzymes, including those responsible for its degradation and clearance from the body . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, desmopressin acetate trihydrate is transported and distributed through the bloodstream . It binds to plasma proteins, which facilitate its transport to target tissues such as the kidneys and endothelial cells . The compound’s distribution is influenced by its affinity for V2 receptors, which are predominantly expressed in the renal collecting ducts and endothelial cells . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

Desmopressin acetate trihydrate’s subcellular localization is primarily within the renal collecting duct cells and endothelial cells . In renal cells, it localizes to the apical membrane, where it facilitates water reabsorption through aquaporin-2 channels . In endothelial cells, it is found in vesicles that store von Willebrand factor and factor VIII, which are released upon stimulation by desmopressin acetate trihydrate . This precise localization is critical for its function and efficacy.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Desmopressin acetate trihydrate involves the reaction of Desmopressin with acetic anhydride in the presence of triethylamine and water.", "Starting Materials": [ "Desmopressin", "Acetic anhydride", "Triethylamine", "Water" ], "Reaction": [ "Desmopressin is dissolved in a mixture of acetic anhydride and triethylamine.", "The reaction mixture is heated to 60-70°C and stirred for several hours.", "Water is added to the reaction mixture to quench the reaction.", "The resulting solid is filtered and washed with water.", "The product is dried to obtain Desmopressin acetate trihydrate." ] }

CAS番号

62357-86-2

分子式

C48H74N14O17S2

分子量

1183.3 g/mol

IUPAC名

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate

InChI

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2

InChIキー

YNKFCNRZZPFMEX-UHFFFAOYSA-N

異性体SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

正規SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

外観

white to light yellow crystal

純度

>99% (or refer to the Certificate of Analysis)

関連するCAS

16679-58-6 (Parent)

賞味期限

>2 years if stored properly

溶解性

Soluble in in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Adiuretin;  Deamino Arginine Vasopressin;  Desmogalen;  Vasopressin 1-Desamino-8-arginine;  trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate;  Nocutil. Pubchem ID64759

製品の起源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of Desmopressin Acetate Trihydrate?

A1: Desmopressin Acetate Trihydrate (DDAVP) is a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP). It primarily acts as a selective agonist for vasopressin V2 receptors (V2R) located on renal collecting duct cells. [] This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. [] This process enhances water reabsorption from urine, leading to reduced urine output and increased urine concentration. []

Q2: How does DDAVP affect hemostasis?

A2: Besides its antidiuretic effects, DDAVP also demonstrates hemostatic properties. It stimulates the release of von Willebrand factor (vWF) and coagulation Factor VIII (FVIII) from endothelial cells. [, , ] The increased levels of these factors contribute to improved platelet adhesion and aggregation at sites of vascular injury, ultimately promoting hemostasis. [, ]

Q3: What is the molecular formula and weight of Desmopressin Acetate Trihydrate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Desmopressin Acetate Trihydrate. To obtain this information, it is advisable to consult reputable chemical databases or the manufacturer's documentation.

Q4: Is there any spectroscopic data available regarding Desmopressin Acetate Trihydrate?

A4: The provided research papers primarily focus on the clinical and biological aspects of DDAVP and do not delve into its detailed spectroscopic characterization.

Q5: How does the stability of DDAVP vary under different storage conditions?

A5: The research papers do not provide specific information on the stability of DDAVP under various storage conditions. It is essential to refer to the manufacturer’s instructions for proper storage and handling.

Q6: What are the routes of administration for DDAVP?

A6: DDAVP can be administered via various routes, including intravenous (IV), subcutaneous (SC), and intranasal. [, , , ] The choice of administration route depends on factors like patient age, clinical indication, and required duration of action. []

Q7: How does the route of administration affect the pharmacokinetics of DDAVP?

A7: Studies comparing intravenous and subcutaneous administration of DDAVP in hemophilia patients showed that while the peak plasma levels were higher after IV administration, the overall bioavailability of the subcutaneous route was comparable. [] This suggests that subcutaneous administration can be a viable alternative, especially for long-term treatment.

Q8: How long does the hemostatic effect of DDAVP typically last?

A8: Research indicates that the hemostatic effect of DDAVP is transient. In most cases, the peak effect on factors like vWF and FVIII is observed within 1-2 hours after administration, with levels gradually returning to baseline over the subsequent hours. [, ] This necessitates repeated dosing for procedures requiring prolonged hemostatic cover.

Q9: How is the efficacy of DDAVP assessed in vitro?

A9: In vitro studies investigating DDAVP primarily utilize human blood samples or cultured endothelial cells. Researchers assess its effect on various parameters such as platelet aggregation, vWF release, and expression of adhesion molecules like P-selectin. [, , ]

Q10: What animal models are commonly used to study DDAVP?

A10: Rats and rabbits are frequently employed as animal models in DDAVP research. These models allow for investigating the effects of DDAVP on various physiological systems, including renal function, hemostasis, and vascular reactivity. [, , ]

Q11: Are there any known cases of resistance to DDAVP therapy?

A12: While uncommon, resistance to DDAVP therapy has been observed in some patients, particularly those with certain subtypes of VWD or acquired von Willebrand Syndrome. [] Further research is needed to elucidate the underlying mechanisms of DDAVP resistance.

Q12: What are the potential side effects associated with DDAVP administration?

A13: While generally considered safe, DDAVP administration can lead to side effects like hyponatremia (low sodium levels), headache, flushing, and dizziness. [] Careful monitoring of patients, especially those with pre-existing medical conditions, is crucial to ensure safe and effective use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。